1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride
Description
1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a carboxylic acid group at the 7-position, neutralized as a hydrochloride salt.
Properties
IUPAC Name |
3-methylbenzotriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h2-4H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXOVTWTQNGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172561-66-7 | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride typically involves the reaction of 1-methyl-1H-benzotriazole with chloroacetic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride exhibits antimicrobial activity against various bacterial strains. Studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects on various cancer cell lines .
Drug Development
Due to its biological activities, 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is being explored as a scaffold for drug development. Its ability to interact with biological systems positions it as a candidate for designing new therapeutics targeting specific diseases .
Material Science
In material science, this compound is utilized as an additive to enhance the properties of polymers and coatings. Its incorporation can improve resistance to degradation and enhance thermal stability, making it valuable in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride involved testing against multiple bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, demonstrating significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 70 |
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was tested on HeLa (cervical cancer) cells. The results indicated an IC50 value of 15 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Mechanism of Action
The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor . Additionally, its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic Acid Hydrochloride
- Core Structure : Partially hydrogenated benzotriazole (tetrahydro ring system).
- Impact : Reduced aromaticity compared to the fully conjugated benzotriazole in the target compound, likely decreasing thermal stability and altering reactivity in electrophilic substitutions .
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
- Core Structure : Indazole (two nitrogen atoms in the fused ring system).
- Synthesized via Suzuki-Miyaura cross-coupling, contrasting with the target compound’s likely cyclization or direct alkylation routes .
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Core Structure : Benzodithiazine with sulfonyl groups.
- Key Differences :
- Sulfonyl groups enhance electron-withdrawing effects, increasing acidity of adjacent protons.
- The ester group at position 7 reduces water solubility compared to the carboxylic acid hydrochloride form of the target compound.
- Higher melting point (252–253°C) due to strong intermolecular forces from sulfonyl and hydrazine groups .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Core Structure : Indole (five-membered nitrogen-containing ring fused to benzene).
- Key Differences: The indole’s single nitrogen atom limits coordination sites for metal binding compared to benzotriazole.
Physicochemical Properties Comparison
Biological Activity
1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 2172561-66-7. Its structure features a benzotriazole core with a carboxylic acid group at the 7th position and a methyl group at the 1st position. This unique arrangement contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 177.16 g/mol |
| CAS Number | 2172561-66-7 |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against:
- Bacillus subtilis
- Escherichia coli
- Pseudomonas fluorescens
- Xanthomonas campestris
In studies, the compound showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Potential
The compound's structure allows it to interact with biological systems, making it a candidate for drug development targeting specific diseases. In vitro studies have shown that derivatives of benzotriazole compounds can inhibit the proliferation of cancer cells. For instance:
- IC50 values for certain derivatives have been reported in the range of to against various cancer cell lines such as MCF-7 and A549 .
- The compound's ability to induce apoptosis in cancer cells contributes to its potential as an anticancer drug scaffold.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzotriazole derivatives, including 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride. The results indicated that this compound exhibited effective growth inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics .
Anticancer Activity Evaluation
In another study focusing on anticancer properties, researchers synthesized several analogs of benzotriazole derivatives. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin. The findings suggest that modifications to the benzotriazole structure can enhance anticancer activity .
Synthesis Methods
The synthesis of 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride can be achieved through several methods:
- Carboxylation Reaction : Reacting 1-methylbenzotriazole with carbon dioxide in the presence of a base (e.g., sodium hydroxide).
- Reflux Conditions : Conducting reactions under reflux to ensure complete conversion.
- Purification Techniques : Utilizing recrystallization and chromatography for high-purity product isolation .
Q & A
Q. What are the established synthetic routes for 1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride, and what reaction conditions are critical for achieving high reproducibility?
Methodological Answer: Synthesis typically involves coupling reactions using palladium-based catalysts (e.g., palladium diacetate) and ligands like triphenylphosphine. Key steps include:
- Buchwald-Hartwig coupling for introducing methyl groups to the benzotriazole core.
- Acidic hydrolysis to generate the carboxylic acid moiety, followed by HCl treatment to form the hydrochloride salt .
- Critical conditions: Precise stoichiometry of sodium carbonate as a base, anhydrous solvents, and controlled reaction temperatures (e.g., reflux in tetrahydrofuran) to minimize side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Spectroscopy:
- Chromatography :
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can optimize synthetic yield during scale-up while maintaining purity?
Methodological Answer:
- Catalyst Optimization : Screen palladium/ligand ratios (e.g., 1:4 Pd:TPP) to enhance coupling efficiency .
- Purification : Use recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
- Process Monitoring : Implement in-situ FTIR to track reaction progress and terminate before byproduct formation .
Q. How can researchers systematically identify and quantify synthetic impurities or byproducts?
Methodological Answer:
Q. What crystallographic refinement methods are suitable for determining this compound’s 3D structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector for high-resolution data (θmax > 25°) .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) .
- Twinned Data : Apply the SHELXD suite for structure solution if crystals exhibit twinning .
Q. How should contradictory spectroscopic or analytical data be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation : Correlate NMR data with X-ray crystallography results to resolve ambiguities (e.g., tautomeric forms) .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or conformational exchange .
- Statistical Analysis : Use principal component analysis (PCA) on multiple datasets to isolate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
